molecular formula C16H23ClN2O B6448363 3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine CAS No. 2640971-06-6

3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine

Cat. No.: B6448363
CAS No.: 2640971-06-6
M. Wt: 294.82 g/mol
InChI Key: KKKJNOLPZWIHFI-UHFFFAOYSA-N
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Description

3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the third position and a methoxy group linked to a cyclopentylpiperidinyl moiety at the fourth position of the pyridine ring

Properties

IUPAC Name

3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c17-15-11-18-8-5-16(15)20-12-13-6-9-19(10-7-13)14-3-1-2-4-14/h5,8,11,13-14H,1-4,6-7,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKJNOLPZWIHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products with different substituents replacing the chloro group.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms of the compound with altered oxidation states.

Scientific Research Applications

3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-[(piperidin-4-yl)methoxy]pyridine: Similar structure but lacks the cyclopentyl group.

    4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine: Similar structure but without the chloro group.

Uniqueness

3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine is unique due to the combination of the chloro group and the cyclopentylpiperidinyl moiety, which may confer distinct chemical and biological properties compared to its analogs .

Biological Activity

3-Chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by research findings and data tables.

Synthesis of 3-Chloro-4-[(1-Cyclopentylpiperidin-4-yl)methoxy]pyridine

The synthesis of this compound typically involves several steps, starting from the formation of the piperidine ring. The general synthetic route includes:

  • Preparation of the Piperidine Ring : Cyclization of appropriate precursors under controlled conditions.
  • Methoxy Group Introduction : Nucleophilic substitution reactions introduce the methoxy group.
  • Pyridine Ring Attachment : Coupling reactions to attach the pyridine moiety.

Reaction Conditions

  • Catalysts : Specific catalysts are employed to enhance yield and purity.
  • Solvents : Solvents like DMF (Dimethylformamide) are commonly used for nucleophilic substitutions.

The biological activity of 3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. It may influence various signaling pathways, potentially leading to therapeutic effects in neurological disorders.

Biological Studies

Research has indicated that compounds with similar structures often exhibit activity against various targets:

  • Dopamine D4 Receptors : Some analogs have shown antagonistic properties against dopamine receptors, which are crucial in neuropharmacology.
  • Sigma Receptors : Binding affinity studies suggest potential interactions with sigma receptors, which are implicated in various neurological functions.

Case Studies

A notable study evaluated the pharmacological properties of related compounds, demonstrating significant binding affinities to sigma receptors with IC50 values indicating effective inhibition.

CompoundTarget ReceptorIC50 (nM)
3-Chloro-4-(pyridin-3-YL)-methoxySigma 1105
Related Compound AD48.7
Related Compound BSigma 250

Research Findings

Recent research has highlighted the compound's potential in treating neurological disorders due to its interaction with neurotransmitter systems:

  • Neuroprotective Effects : Studies suggest that derivatives may enhance neurotrophic factors like NGF (Nerve Growth Factor), promoting neuronal survival and function.
  • Behavioral Studies : Animal models indicate improvements in cognitive functions when treated with compounds related to 3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine.

Toxicity and Safety Profile

While promising, safety assessments are crucial. Preliminary data indicate moderate toxicity profiles, necessitating further investigation into long-term effects and safe dosage ranges.

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